

Spectral Analysis of 4-(Trifluoromethyl)phenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)phenylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-(Trifluoromethyl)phenylacetonitrile**, a key building block in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Summary of Spectral Data

The key spectral data for **4-(Trifluoromethyl)phenylacetonitrile** (CAS No: 2338-75-2, Molecular Formula: $C_9H_6F_3N$, Molecular Weight: 185.15 g/mol) are summarized in the tables below. This data is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.70	d	2H	Ar-H
7.50	d	2H	Ar-H
3.89	s	2H	-CH ₂ -CN

Solvent: CDCl₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
135.2	Ar-C-CH ₂
131.5 (q, J = 32.8 Hz)	C-CF ₃
127.5	Ar-CH
126.2 (q, J = 3.8 Hz)	Ar-CH
123.8 (q, J = 272.5 Hz)	-CF ₃
117.1	-CN
22.9	-CH ₂ -

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for **4-(Trifluoromethyl)phenylacetonitrile** was obtained using Attenuated Total Reflectance (ATR).

Wavenumber (cm ⁻¹)	Intensity	Assignment
2258	Strong	C≡N stretch
1620	Medium	C=C aromatic stretch
1327	Strong	C-F stretch (CF ₃)
1169, 1128, 1070	Strong	C-F stretch (CF ₃)
843	Strong	C-H out-of-plane bend (p-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The data presented here is from Electron Ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
185	100	[M] ⁺ (Molecular Ion)
166	25	[M-F] ⁺
146	15	[M-CF] ⁺
116	30	[M-CF ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These represent standard methodologies and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of **4-(Trifluoromethyl)phenylacetonitrile** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:** The proton spectrum was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- **^{13}C NMR Acquisition:** The carbon spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
- **Data Processing:** The raw data was Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond ATR accessory.^[1]

- **Sample Preparation:** A small amount of the solid **4-(Trifluoromethyl)phenylacetonitrile** was placed directly onto the diamond crystal of the ATR accessory.
- **Acquisition:** The spectrum was recorded over the range of $4000\text{--}400\text{ cm}^{-1}$ by co-adding 16 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted.
- **Data Processing:** The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Thermo Fisher Scientific ISQ EC/ISQ QD Single Quadrupole GC-MS system.

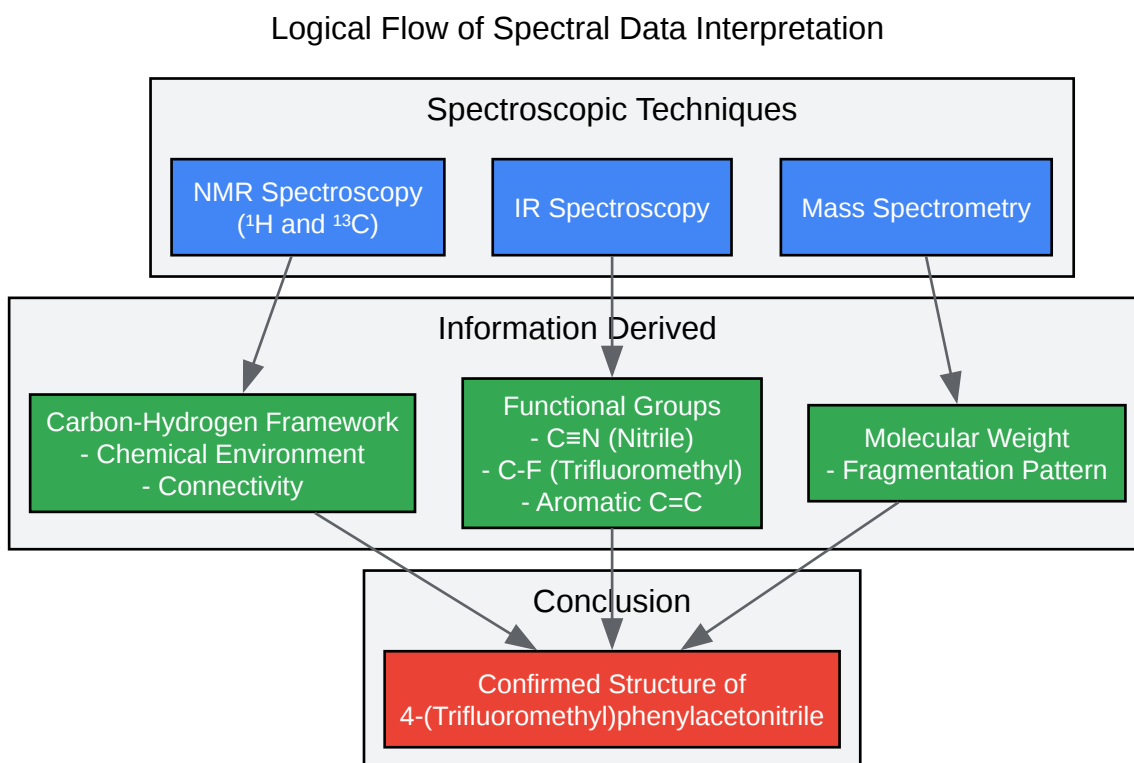
- **Sample Introduction:** A dilute solution of **4-(Trifluoromethyl)phenylacetonitrile** in dichloromethane was injected into the gas chromatograph (GC) equipped with a capillary

column. The GC oven temperature was programmed to ramp from 50 °C to 250 °C at a rate of 10 °C/min.

- **Ionization:** As the compound eluted from the GC column, it entered the mass spectrometer's ion source, where it was ionized by electron impact (EI) at 70 eV.
- **Mass Analysis:** The resulting ions were separated by the quadrupole mass analyzer based on their mass-to-charge ratio (m/z) over a scan range of 50-500 amu.
- **Data Processing:** The mass spectrum corresponding to the chromatographic peak of **4-(Trifluoromethyl)phenylacetonitrile** was extracted and plotted.

Data Interpretation and Structural Elucidation

The spectral data presented provides a clear and consistent picture of the molecular structure of **4-(Trifluoromethyl)phenylacetonitrile**. The following diagram illustrates the relationship between the different spectral techniques and the structural information they provide.



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Caption: Workflow of spectral data integration for structural elucidation.

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References

- 1. 4-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
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